molecular formula C5H5IN2O2 B1407955 methyl 5-iodo-1H-pyrazole-3-carboxylate CAS No. 1533442-31-7

methyl 5-iodo-1H-pyrazole-3-carboxylate

Cat. No. B1407955
CAS RN: 1533442-31-7
M. Wt: 252.01 g/mol
InChI Key: IMAPLGQOWUWXGL-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1533442-31-7 . It has a molecular weight of 252.01 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5IN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Structural and Spectral Investigations

Methyl 5-iodo-1H-pyrazole-3-carboxylate is studied for its structural and spectral properties. For instance, a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has been examined using techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. These studies contribute to understanding the molecular structure and electronic transitions within the molecule (Viveka et al., 2016).

Coordination Chemistry

Research on pyrazole-dicarboxylate acid derivatives, closely related to this compound, has been conducted to explore their potential in forming coordination complexes with metals like copper and cobalt. These studies provide insights into the molecular architecture and potential applications in material science (Radi et al., 2015).

Synthesis and Anti-Viral Activity

In the realm of medicinal chemistry, derivatives of this compound have been synthesized and tested for their biological activity. For example, compounds derived from ethyl 3-alkyl-1H-pyrazole-5-carboxylate have shown effectiveness against tobacco mosaic virus, highlighting their potential in antiviral drug development (Zhang et al., 2012).

Material Science and Polymers

Studies on bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which are structurally similar to this compound, have been conducted to synthesize metal coordination polymers. These polymers are significant for their potential applications in material science, including their thermal and luminescence properties (Cheng et al., 2017).

Crystal Structure Analysis

The crystal structures of various derivatives, like methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, have been determined, contributing to a deeper understanding of molecular interactions and packing in solid-state chemistry (Saeed et al., 2012).

Safety and Hazards

The compound is considered hazardous and has been assigned the signal word "Warning" . The hazard statements associated with it are H302 and H320 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 5-iodo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAPLGQOWUWXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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